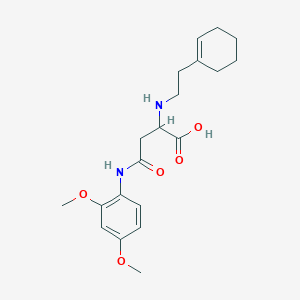

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-26-15-8-9-16(18(12-15)27-2)22-19(23)13-17(20(24)25)21-11-10-14-6-4-3-5-7-14/h6,8-9,12,17,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXEXVPDFSRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.40 g/mol. The compound features a cyclohexene ring and methoxy groups that may influence its biological interactions.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, a study on derivatives of 1,3,4-thiadiazole showed promising results against various cancer cell lines, suggesting that modifications in the structure can enhance cytotoxicity against cancer cells .

Antimicrobial Effects

Research has also highlighted the antimicrobial potential of similar compounds. A series of novel derivatives demonstrated notable antibacterial and antifungal activities. The presence of specific functional groups in the structure appears to play a crucial role in enhancing these activities .

Neuroprotective Properties

There is emerging evidence that compounds with similar structural motifs may possess neuroprotective effects. A case study on related compounds indicated their ability to inhibit neurodegenerative processes, potentially through antioxidant mechanisms .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Key Findings |

|---|---|---|

| Cyclohexene derivative | Anticancer | High potency against MCF-7 cells |

| Methoxy-substituted phenyl group | Antimicrobial | Broad-spectrum activity |

| Oxobutanoic acid moiety | Neuroprotective | Reduces oxidative stress |

Case Studies and Research Findings

- Anticancer Study : A recent investigation into a series of substituted oxobutanoic acids revealed that certain modifications led to enhanced activity against breast cancer cell lines. The study emphasized the importance of substituent positioning on the aromatic rings for improving efficacy .

- Antimicrobial Research : A comparative analysis demonstrated that derivatives with methoxy substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts. This suggests that electronic effects from methoxy groups may enhance interaction with microbial targets .

- Neuroprotection : In vitro studies indicated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Scientific Research Applications

Research indicates that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural components can interact with cellular pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : The presence of methoxy groups in the structure is known to enhance anti-inflammatory properties. Research has shown that compounds with similar structures can reduce inflammation markers in vitro.

- Neuroprotective Effects : There is emerging evidence that compounds with amino acid backbones can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The synthesis begins with readily available amino acids and cyclohexene derivatives.

- Reactions : Key reactions include amination, acylation, and possibly cyclization to form the desired structure.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in macrophage cultures. |

| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress in neuronal cells. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Region

a. 4-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid (CAS 349621-31-4)

- Structure: Retains the cyclohexenyl-ethylamino and oxobutanoic acid groups but lacks the 2,4-dimethoxyphenyl substituent.

- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28) vs. target compound’s higher MW due to additional dimethoxyphenyl .

b. 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid (CAS 540763-66-4)

- Structure : Replaces the 2,4-dimethoxyphenyl with a 4-ethylphenyl group.

- Molecular Formula : C₂₀H₂₈N₂O₃ (MW: 344.45) .

- SAR Insight : The ethyl group increases hydrophobicity, whereas methoxy groups in the target compound enhance solubility and polar interactions. This substitution may alter pharmacokinetic properties (e.g., metabolic stability).

Unsaturated Backbone Analogs

(2E)-4-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-4-oxobut-2-enoic acid

- Structure: Features a conjugated double bond in the butenoic acid chain.

Heterocyclic and Complex Derivatives

a. 3-(4-((2-(2,4-Dimethoxyphenyl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Compound 35)

- Structure: Incorporates the 2,4-dimethoxyphenyl group into a pyrimidine-isoindolinone scaffold.

b. Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure: Shares a cyclohexenone core but includes furan and ethoxyphenyl groups.

- Activity: Cyclohexenone derivatives exhibit anticonvulsant and anti-inflammatory effects, suggesting the target compound’s cyclohexene moiety may contribute to similar bioactivity .

Physicochemical and Pharmacokinetic Comparisons

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid, and what are the critical reaction parameters?

- Methodological Answer : The compound’s structure suggests a multi-step synthesis involving:

- Step 1 : Formation of the 4-oxobutanoic acid backbone via Michael addition (e.g., thioglycolic acid addition to α,β-unsaturated ketones) .

- Step 2 : Amidation of the 4-oxo group with 2,4-dimethoxyaniline under coupling agents like EDC/HOBt in anhydrous DMF .

- Step 3 : Introduction of the cyclohexenylethylamine moiety via nucleophilic substitution or reductive amination, using NaBH3CN or Pd/C hydrogenation .

- Critical Parameters :

- Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps.

- Optimize reaction time and temperature (e.g., 0–25°C for amidation to prevent racemization) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of cyclohexenyl protons (δ 5.5–6.0 ppm, olefinic H), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ketone C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula .

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in multi-step protocols?

- Methodological Answer :

- Byproduct Prevention :

- Use scavengers (e.g., polymer-bound trisamine for excess acylating agents) in amidation steps .

- Employ low-temperature kinetics (e.g., –20°C) to suppress cyclohexenyl ring opening during alkylation .

- Reaction Monitoring :

- Track intermediates via TLC (silica gel, UV visualization) or in-situ FTIR to detect carbonyl intermediates .

- Purification : Use flash chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate stereoisomers .

Q. How does pH and temperature affect the compound’s stability in biological assay buffers, and how should this inform experimental design?

- Methodological Answer :

- Stability Assessment :

- Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis products (e.g., cleavage of amide bonds at pH > 8) .

- Buffer Selection :

- Use phosphate-buffered saline (PBS, pH 7.4) for short-term assays.

- For long-term storage, lyophilize the compound and store at –80°C under argon .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Dose-Response Validation : Perform IC50/EC50 assays across 3+ independent replicates to rule out batch variability .

- Off-Target Screening : Use kinase profiling panels or proteome microarrays to identify non-specific interactions .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes vs. decoy proteins .

- Compare results with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Data Contradiction Analysis

Q. What analytical approaches reconcile discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Solubility Testing :

- Use shake-flask method (24 h equilibration in buffers of defined pH) with HPLC quantification .

- Compare results against CheqSol (dynamic solubility measurement) to assess kinetic vs. thermodynamic solubility .

- Particle Size Analysis : Perform dynamic light scattering (DLS) to confirm nanoaggregation, which may artificially lower measured solubility .

Structure-Activity Relationship (SAR) Exploration

Q. How can structural modifications to the cyclohexenyl or dimethoxyphenyl groups enhance target selectivity?

- Methodological Answer :

- Analog Synthesis :

- Replace cyclohexenyl with bicyclic systems (e.g., norbornene) to probe steric effects .

- Modify methoxy groups to ethoxy or hydroxyl to assess hydrogen-bonding contributions .

- Activity Profiling :

- Test analogs in cell-based assays (e.g., luciferase reporters for target pathway activation) .

- Cross-reference with crystallography (e.g., co-crystal structures with target enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.